molecular formula C13H12F2O3 B1305132 Crotonylbromide CAS No. 253607-91-9

Crotonylbromide

Cat. No. B1305132
M. Wt: 254.23 g/mol
InChI Key: HTTSLVFOIBKDFR-UHFFFAOYSA-N
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Description

Crotonylbromide is not directly mentioned in the provided papers, but it can be inferred to be related to the chemical species discussed within the context of Croton species and their derivatives. The genus Croton, part of the Euphorbiaceae family, is known for its diterpenoids, which are characteristic components and have shown a variety of biological activities . Crotonic acid, a closely related compound, has been studied for its reactivity with hydrogen bromide, which could be relevant to understanding the behavior of crotonylbromide .

Synthesis Analysis

The synthesis of crotonylbromide-like compounds can be inferred from the addition reactions of hydrogen bromide to crotonic acid derivatives. For instance, the reaction of hydrogen bromide with crotonic acid in carbon tetrachloride solution has been studied, yielding products such as β-bromobutyric acid and crotonic acid dibromide . This suggests that crotonylbromide could be synthesized through similar halogenation reactions.

Molecular Structure Analysis

The molecular structure of crotonic acid, which is structurally similar to crotonylbromide, has been analyzed in detail. Crotonic acid crystallizes in a monoclinic space group and has a trans-configuration regarding the C=C bond . This information can provide insights into the potential molecular structure of crotonylbromide, which would likely also feature a double bond and halogen atoms.

Chemical Reactions Analysis

The reactivity of crotonic acid and its derivatives with halogens has been extensively studied. For example, the kinetics of the reaction of bromine with crotonic acid in aqueous solution have been reported, which could be extrapolated to understand the reactivity of crotonylbromide with other chemical species . Additionally, the formation of deoxyguanosine-crotonaldehyde adducts indicates the potential for crotonylbromide to form adducts with nucleophiles .

Physical and Chemical Properties Analysis

While the physical and chemical properties of crotonylbromide are not directly reported, the properties of related compounds can provide some insights. For instance, the rate of bromination of crotonic compounds has been studied, indicating that the presence and position of substituents on the double bond significantly affect the reactivity . The oxidative-dehydrogenation of carboxylic acids on a Au/TiO2 catalyst to form unsaturated acids like crotonate suggests that crotonylbromide may also undergo similar catalytic reactions .

Scientific Research Applications

Antiulcerogenic Mechanisms

  • Dehydrocrotonin from Croton Cajucara : A study investigated dehydrocrotonin (DHC), a diterpene isolated from Croton cajucara bark, focusing on its antiulcerogenic mechanisms. It was found to modify the pH and total acid concentration of gastric juice, potentially through an increase in PGE2 release and antagonism of H2-receptors and muscarinic receptors. These results suggest DHC's protective effects on induced gastric lesions (Hiruma-Lima et al., 1999).

Phyto-synergy in Plant Part Combinations

  • Phyto-synergy of Croton Gratissimus : Research on Croton gratissimus Burch. var. gratissimus, used in traditional medicine, highlighted its antimicrobial efficacies. The study focused on the synergistic effects of different plant part combinations, indicating improved biological activity through combination therapy (Van Vuuren & Viljoen, 2008).

Safety And Hazards

Crotonylbromide is a highly flammable liquid and vapor . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

2,2-difluoro-2-(5-oxahexacyclo[5.4.1.02,6.03,10.04,8.09,12]dodecan-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2O3/c14-13(15,11(16)17)12-8-3-1-2-4-5(3)9(12)7(4)10(18-12)6(2)8/h2-10H,1H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTSLVFOIBKDFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C4C1C5C2C6C3C4C5(O6)C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384343
Record name Difluoro(5-oxahexacyclo[5.4.1.0~2,6~.0~3,10~.0~4,8~.0~9,12~]dodecan-4-yl)acetic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-2-(5-oxahexacyclo-dodec-4-yl)acetic acid

CAS RN

253607-91-9
Record name Difluoro(5-oxahexacyclo[5.4.1.0~2,6~.0~3,10~.0~4,8~.0~9,12~]dodecan-4-yl)acetic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Fizer, M Slivka, N Korol, O Fizer - Journal of Molecular Structure, 2021 - Elsevier
The regioselectivity of the alkylation of four 1,2,4-triazole-3-thiones with eight different organic halides was determined by the comparison of experimentally observed NMR chemical …
Number of citations: 25 www.sciencedirect.com

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